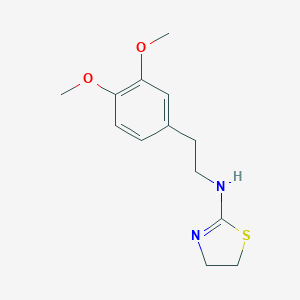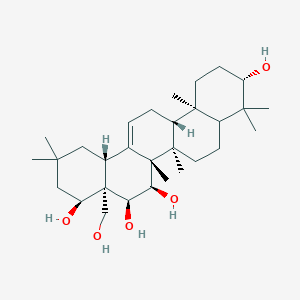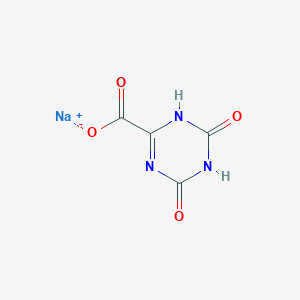![molecular formula C17H21N3O B231526 N-[1,3-bis(4-aminophenyl)propyl]acetamide CAS No. 17665-87-1](/img/structure/B231526.png)
N-[1,3-bis(4-aminophenyl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(3-Acetamidopropylidene)dianiline is an organic compound with a complex structure that includes two aniline groups connected by a central carbon atom, which is further substituted with an acetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Acetamidopropylidene)dianiline typically involves the reaction of aniline with an appropriate aldehyde or ketone under acidic conditions. One common method is the Friedel-Crafts reaction, where aniline reacts with a carbonyl compound in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods
On an industrial scale, the production of 4,4’-(3-Acetamidopropylidene)dianiline may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization, is essential to obtain a high-purity product .
化学反応の分析
Types of Reactions
4,4’-(3-Acetamidopropylidene)dianiline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
4,4’-(3-Acetamidopropylidene)dianiline has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and resins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of epoxy resins and other advanced materials.
作用機序
The mechanism of action of 4,4’-(3-Acetamidopropylidene)dianiline involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
4,4’-Methylenedianiline: A related compound used in the production of polyurethanes and epoxy resins.
4,4’-Diaminodiphenylmethane: Another similar compound with applications in polymer chemistry.
Uniqueness
4,4’-(3-Acetamidopropylidene)dianiline is unique due to the presence of the acetamido group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
17665-87-1 |
|---|---|
分子式 |
C17H21N3O |
分子量 |
283.37 g/mol |
IUPAC名 |
N-[1,3-bis(4-aminophenyl)propyl]acetamide |
InChI |
InChI=1S/C17H21N3O/c1-12(21)20-17(14-5-9-16(19)10-6-14)11-4-13-2-7-15(18)8-3-13/h2-3,5-10,17H,4,11,18-19H2,1H3,(H,20,21) |
InChIキー |
RHNCZCKFXXVROF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
正規SMILES |
CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)





